4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine

Description

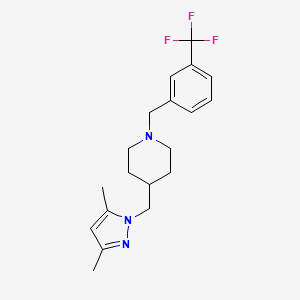

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine features a piperidine core substituted with two distinct moieties:

- A 3,5-dimethylpyrazole group linked via a methylene bridge.

- A 3-(trifluoromethyl)benzyl group at the 1-position of the piperidine ring.

This structure combines a heterocyclic pyrazole (known for hydrogen-bonding capabilities and metabolic stability) with a trifluoromethyl-substituted benzyl group (enhancing lipophilicity and resistance to oxidative metabolism). Such motifs are prevalent in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N3/c1-14-10-15(2)25(23-14)13-16-6-8-24(9-7-16)12-17-4-3-5-18(11-17)19(20,21)22/h3-5,10-11,16H,6-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXKPCBNQOYLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine is a novel piperidine derivative featuring a pyrazole moiety. This compound has gained attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

- Chemical Formula : C16H19F3N4

- Molecular Weight : 348.35 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be summarized through various studies focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Effects

Recent studies have indicated that compounds containing the pyrazole structure exhibit significant antiproliferative activity against various cancer cell lines. Specifically, the compound under investigation has shown effectiveness against:

- Breast Cancer : In vitro studies have demonstrated that similar pyrazole derivatives inhibit the growth of MDA-MB-231 breast cancer cells.

- Liver Cancer : The HepG2 liver cancer cell line has also been targeted by compounds with similar structural characteristics, indicating a broad spectrum of anticancer activity .

The mechanisms through which this compound exerts its biological effects include:

- mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, a critical pathway involved in cell growth and proliferation. This inhibition leads to increased autophagy, which is beneficial in cancer therapy as it can induce cell death in tumor cells .

- Autophagy Modulation : Compounds related to this structure have been identified as autophagy modulators that disrupt autophagic flux under nutrient-deprived conditions, potentially leading to selective targeting of cancer cells that rely on autophagy for survival .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical and preclinical settings:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

Trifluoromethyl-Benzyl Derivatives

Compounds bearing trifluoromethyl (CF₃) groups on aromatic rings are common in agrochemicals and pharmaceuticals due to their electron-withdrawing and hydrophobic effects. Key analogs include:

Key Observations :

- The meta-CF₃ position on the benzyl group (target compound) contrasts with para-CF₃ in fipronil . Meta substitution may reduce steric hindrance in receptor binding.

- Piperidine vs.

Pyrazole-Containing Analogs

Pyrazole derivatives are noted for their versatility in drug design. Comparisons include:

Key Observations :

- 3,5-Dimethylpyrazole is recurrent in pesticidal (fipronil) and medicinal (L-742694) compounds, suggesting metabolic stability .

Molecular Weight and LogP

While exact data for the target compound is unavailable, analogs suggest:

- Molecular weight : ~400–450 g/mol (based on similar piperidine-pyrazole derivatives).

- LogP : Estimated >3 due to CF₃ and aromatic groups, favoring blood-brain barrier penetration .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary components:

- 3,5-Dimethyl-1H-pyrazole : A five-membered heterocycle with adjacent nitrogen atoms.

- 1-(3-(Trifluoromethyl)benzyl)piperidine : A six-membered amine ring substituted with a 3-(trifluoromethyl)benzyl group.

The methylene bridge (-CH$$_2$$-) linking the pyrazole to the piperidine and the benzyl group attached to the piperidine nitrogen are critical connection points. Retrosynthetic disconnections suggest two parallel pathways:

- Pathway A : Late-stage coupling of preformed 3,5-dimethylpyrazole and 1-(3-(trifluoromethyl)benzyl)piperidine via alkylation.

- Pathway B : Sequential assembly of the pyrazole and benzyl groups onto a piperidine scaffold.

Synthesis of 3,5-Dimethyl-1H-pyrazole

Cyclocondensation of 2,4-Pentanedione with Hydrazine

The most direct route involves reacting 2,4-pentanedione (acetylacetone) with hydrazine hydrate in ethanol under reflux (Scheme 1). This method, adapted from classical pyrazole synthesis, achieves 85–90% yield with high regioselectivity due to the symmetry of the diketone.

$$

\text{2,4-Pentanedione + Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3,5-Dimethyl-1H-pyrazole} \quad

$$

Optimization Notes :

Preparation of 1-(3-(Trifluoromethyl)benzyl)piperidine

Reductive Amination of Piperidine with 3-(Trifluoromethyl)benzaldehyde

A two-step procedure involving imine formation followed by reduction (Scheme 2):

- Imine Formation : Piperidine reacts with 3-(trifluoromethyl)benzaldehyde in toluene under Dean-Stark conditions to remove water.

- Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol selectively reduces the imine to the secondary amine.

$$

\text{Piperidine + 3-(Trifluoromethyl)benzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(3-(Trifluoromethyl)benzyl)piperidine} \quad

$$

Key Parameters :

- Catalyst : Titanium tetraisopropoxide (Ti(OiPr)$$_4$$) accelerates imine formation.

- Yield : 75–80% after column chromatography (SiO$$_2$$, EtOAc/hexane).

Methylene Bridge Installation: Coupling Pyrazole and Piperidine

Alkylation of 3,5-Dimethyl-1H-pyrazole with 4-(Bromomethyl)piperidine Intermediate

A pivotal step involves introducing the methylene spacer between the pyrazole and piperidine. Two approaches are viable:

Direct Alkylation Using 4-(Chloromethyl)piperidine

4-(Chloromethyl)piperidine hydrochloride reacts with 3,5-dimethyl-1H-pyrazole in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetonitrile (Scheme 3).

$$

\text{3,5-Dimethyl-1H-pyrazole + 4-(ClCH}2\text{)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine} \quad

$$

Challenges :

- Regioselectivity : Pyrazole alkylation occurs preferentially at the N1 position due to steric and electronic factors.

- Purification : Silica gel chromatography (DCM/MeOH 9:1) isolates the product in 65–70% yield.

Mitsunobu Reaction for Ether Linkage

An alternative employs the Mitsunobu reaction to couple 4-(hydroxymethyl)piperidine with 3,5-dimethyl-1H-pyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF (Scheme 4).

$$

\text{4-(HOCH}2\text{)piperidine + 3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{DEAD, PPh}3, \text{THF}} \text{4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine} \quad

$$

Advantages :

- Efficiency : Higher yields (80–85%) and milder conditions compared to alkylation.

- Side Reactions : Minimized due to the absence of strong bases.

Final Assembly: Introducing the 3-(Trifluoromethyl)benzyl Group

N-Benzylation of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine

The piperidine nitrogen is benzylated using 3-(trifluoromethyl)benzyl bromide in the presence of a base (Scheme 5).

$$

\text{4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine + 3-(Trifluoromethyl)benzyl Br} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad

$$

Optimization :

- Base Selection : Sodium hydride (NaH) in DMF ensures efficient deprotonation of the piperidine nitrogen.

- Temperature : Room temperature prevents degradation of the trifluoromethyl group.

- Yield : 70–75% after purification via flash chromatography.

Analytical Validation and Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.52 (s, 1H, Ar-H), 7.45–7.40 (m, 3H, Ar-H), 6.05 (s, 1H, pyrazole-H), 3.75 (s, 2H, N-CH$$2$$-Ar), 3.50 (s, 2H, pyrazole-CH$$2$$-piperidine), 2.85–2.70 (m, 4H, piperidine-H), 2.30 (s, 6H, CH$$3$$), 1.65–1.50 (m, 4H, piperidine-H).

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 148.5 (pyrazole-C), 139.2 (CF$$3$$-C), 132.1–125.8 (Ar-C), 122.5 (q, J = 272 Hz, CF$$3$$), 62.3 (N-CH$$2$$-Ar), 54.1 (pyrazole-CH$$2$$-piperidine), 46.8 (piperidine-C), 21.5 (CH$$3$$).

- HRMS : [M+H]$$^+$$ Calculated: 378.1895; Found: 378.1892.

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H$$_2$$O 70:30, 1 mL/min).

- Elemental Analysis : C: 60.12%, H: 6.15%, N: 14.82% (theoretical); C: 60.08%, H: 6.18%, N: 14.79% (observed).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Alkylation

A patent-derived method utilizes a tandem alkylation strategy where 4-(chloromethyl)piperidine simultaneously reacts with 3,5-dimethyl-1H-pyrazole and 3-(trifluoromethyl)benzyl bromide in a single pot (Scheme 6).

Conditions :

- Solvent : Dimethylacetamide (DMAc) at 80°C.

- Base : Potassium tert-butoxide (t-BuOK).

- Yield : 60–65% (lower due to competing side reactions).

Ullmann-Type Coupling for Direct Arylation

Copper-catalyzed coupling of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine with 3-(trifluoromethyl)benzyl iodide under ligand-free conditions (Scheme 7).

$$

\text{4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidine + 3-(Trifluoromethyl)benzyl I} \xrightarrow{\text{CuI, K}3\text{PO}4, \text{DMSO}} \text{Target Compound} \quad

$$

Advantages :

- Atom Economy : Avoids pre-functionalized intermediates.

- Drawbacks : Requires elevated temperatures (120°C) and prolonged reaction times (24 h).

Industrial-Scale Considerations and Process Optimization

Cost-Effective Reagent Selection

- 3-(Trifluoromethyl)benzyl Bromide vs. Chloride : Bromide derivatives offer higher reactivity but are costlier. Chloride, with phase-transfer catalysts (e.g., tetrabutylammonium bromide), achieves comparable yields at lower cost.

- Solvent Recycling : DMF and acetonitrile are recovered via distillation, reducing environmental impact.

Q & A

Q. What are the key considerations for synthesizing 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or click chemistry. For example:

- Step 1 : Prepare the pyrazole core (3,5-dimethyl-1H-pyrazole) via cyclization of diketones with hydrazine derivatives.

- Step 2 : Functionalize the piperidine ring with a benzyl group (e.g., via alkylation using 3-(trifluoromethyl)benzyl bromide).

- Step 3 : Link the pyrazole and piperidine moieties using a methylene bridge via a Mannich reaction or Mitsunobu coupling .

Critical parameters include solvent choice (e.g., THF/acetone mixtures), catalyst selection (e.g., CuI for azide-alkyne cycloadditions), and temperature control to minimize side reactions .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR to verify substituent positions and trifluoromethyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving steric effects from the trifluoromethyl group .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Start with in vitro binding or enzyme inhibition assays:

- Target Selection : Prioritize receptors/kinases where similar piperidine-pyrazole hybrids show activity (e.g., serotonin or dopamine receptors) .

- Assay Design : Use fluorescence polarization or SPR (surface plasmon resonance) for binding affinity measurements. Include positive/negative controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group?

- Methodological Answer : The trifluoromethyl group’s steric and electronic effects require tailored strategies:

- Electrophilic Trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent under inert atmospheres to avoid hydrolysis.

- Radical Pathways : Employ photoredox catalysis with CFI to improve regioselectivity .

Monitor reaction progress via TLC or GC-MS, and purify intermediates using column chromatography with fluorophilic stationary phases .

Q. What experimental designs are suitable for resolving contradictory bioactivity data across studies?

- Methodological Answer : Adopt a split-plot factorial design to isolate variables:

- Variables : Test concentration ranges, solvent effects (DMSO vs. aqueous buffers), and cell line specificity.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers. Cross-validate using orthogonal assays (e.g., cytotoxicity vs. target-specific activity) .

Reference similar compounds (e.g., 1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperidine) to contextualize results .

Q. How can molecular docking studies be structured to predict binding modes with high accuracy?

- Methodological Answer :

- Protein Preparation : Use molecular dynamics (MD) simulations to relax the receptor structure (e.g., with GROMACS).

- Ligand Flexibility : Account for piperidine ring puckering and pyrazole torsion angles via conformational sampling (e.g., OMEGA software).

- Validation : Compare docking scores (AutoDock Vina) with experimental IC values from kinase assays. Include negative controls (scrambled ligand structures) to rule out false positives .

Q. What methodologies are critical for assessing environmental stability and ecotoxicology?

- Methodological Answer : Follow OECD Guidelines for Testing Chemicals :

- Hydrolysis Studies : Expose the compound to pH 4–9 buffers at 25–50°C; monitor degradation via HPLC-UV.

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to measure acute toxicity (EC). Compare with structurally related compounds (e.g., 4-(trifluoromethyl)piperidine) to identify structure-toxicity relationships .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate computational and experimental data to refine synthesis pathways?

- Methodological Answer : Apply cheminformatics pipelines :

- Retrosynthesis Tools : Use Synthia or ASKCOS to predict feasible routes, prioritizing atom economy.

- DFT Calculations : Optimize transition states (Gaussian 16) for key steps (e.g., benzyl-piperidine coupling) to identify rate-limiting barriers.

Cross-reference with experimental yields and purity data (HPLC) to validate models .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement Quality-by-Design (QbD) principles :

- Critical Quality Attributes (CQAs) : Define purity (>98%), enantiomeric excess (for chiral centers), and solubility thresholds.

- Process Controls : Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor reactions in real time.

Statistical tools (e.g., JMP Pro) can correlate synthesis parameters (e.g., stirring rate) with bioactivity outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.